molecular formula C9H9F2NO B13479746 N-(2,2-Difluoroethyl)benzamide

N-(2,2-Difluoroethyl)benzamide

Cat. No.: B13479746
M. Wt: 185.17 g/mol
InChI Key: OQMUTEILBLNZDX-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)benzamide is a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-(2,2-difluoroethyl)benzamide

InChI

InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)

InChI Key

OQMUTEILBLNZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(F)F

Origin of Product

United States
Foundational & Exploratory

N-(2,2-Difluoroethyl)benzamide CAS 1546527-42-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1546527-42-7 Formula: C₉H₉F₂NO Molecular Weight: 185.17 g/mol

Executive Summary

N-(2,2-Difluoroethyl)benzamide represents a critical structural motif in modern medicinal chemistry, serving as a model scaffold for the N-(2,2-difluoroethyl) bioisostere. Unlike the parent N-ethyl group, the inclusion of the gem-difluoro moiety significantly modulates the physicochemical profile of the amide, influencing lipophilicity (logP), metabolic stability, and the acidity of the amide proton.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in drug discovery, specifically focusing on its role in Lead Optimization where metabolic blocking of labile alkyl chains is required without altering steric bulk.

Physicochemical Profile

The introduction of fluorine atoms into the ethyl side chain alters the electronic landscape of the molecule. The strong electronegativity of fluorine pulls electron density from the amide nitrogen, increasing the acidity of the N-H bond and potentially strengthening hydrogen bond donor (HBD) capability in the binding pocket.

Table 1: Comparative Properties (Predicted vs. Parent)
PropertyN-Ethylbenzamide (Parent)N-(2,2-Difluoroethyl)benzamideImpact of Modification
Molecular Weight 149.19 g/mol 185.17 g/mol +36 Da (F vs H substitution)
LogP (Calc) ~1.4~1.6 - 1.8Slight increase in lipophilicity due to C-F bond character.
H-Bond Donor Acidity ModerateHighInductive effect of -CHF₂ lowers pKa of amide NH.
Metabolic Liability High (N-dealkylation)LowC-F bond resists CYP450 oxidative dealkylation.
Dipole Moment Standard AmidePolarizedThe -CHF₂ terminus introduces a local dipole opposing the amide.

Synthetic Protocol

The synthesis of N-(2,2-Difluoroethyl)benzamide follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions). Due to the reduced nucleophilicity of 2,2-difluoroethylamine compared to ethylamine (caused by the electron-withdrawing fluorine atoms), the reaction requires a robust base or activated acylating agent.

Reagents
  • Substrate: 2,2-Difluoroethan-1-amine (CAS 420-56-4)

  • Acylating Agent: Benzoyl Chloride (CAS 98-88-4)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 2,2-difluoroethan-1-amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar). Note: Cooling is critical to control the exotherm and prevent bis-acylation.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanistic Logic & Workflow

The following diagram illustrates the reaction pathway and the electronic influence of the difluoroethyl group on the nucleophilic attack.

SynthesisWorkflow Amine 2,2-Difluoroethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloride Benzoyl Chloride (Electrophile) Chloride->Intermediate Base Et3N (Base) Scavenges HCl Intermediate->Base Proton Transfer Product N-(2,2-Difluoroethyl)benzamide (Target) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic workflow for the formation of N-(2,2-Difluoroethyl)benzamide via nucleophilic acyl substitution.

Analytical Characterization (Expected Data)

Researchers characterizing this compound should look for specific splitting patterns in the ¹H and ¹⁹F NMR spectra arising from the gem-difluoro motif.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80–7.40 (m, 5H): Aromatic protons (Benzoyl group).

    • δ 6.50 (br s, 1H): Amide N-H. Note: This signal may be downshifted compared to non-fluorinated analogs due to increased acidity.

    • δ 6.00 (tt, J = 56.0, 4.5 Hz, 1H): The terminal -CHF ₂ proton. The large coupling constant (³J_H-F ≈ 56 Hz) is characteristic of a gem-difluoro proton.

    • δ 3.85 (td, J = 14.0, 4.5 Hz, 2H): The methylene -CH ₂-N group. It appears as a triplet of doublets (or multiplet) due to coupling with the adjacent NH and the fluorine atoms.

  • ¹⁹F NMR:

    • δ -120 to -125 ppm (dt): Characteristic region for terminal difluoromethyl groups.

Applications in Drug Discovery: The Bioisostere Logic

The 2,2-difluoroethyl group is not merely a passive linker; it is a functional tool for Lead Optimization .

A. Metabolic Stability

The primary application of this scaffold is to block metabolic "soft spots." In standard N-ethyl amides, the α-carbon is susceptible to oxidation by CYP450 enzymes, leading to dealkylation.

  • Mechanism: The strong C-F bonds deactivate the adjacent C-H bonds toward hydrogen atom abstraction (HAT), significantly prolonging the half-life (t₁/₂) of the compound in microsomal stability assays.

B. Electronic Modulation (pKa)

The difluoroethyl group acts as an electron-withdrawing group (EWG).

  • Effect: It lowers the pKa of the amide nitrogen.

  • Result: This increases the hydrogen bond donor strength of the NH, potentially improving binding affinity if the target protein contains a hydrogen bond acceptor (e.g., a backbone carbonyl) in the binding pocket.

BioisostereLogic Ethyl Standard N-Ethyl (Metabolically Labile) Difluoro N-(2,2-Difluoroethyl) (Metabolically Stable) Ethyl->Difluoro Bioisosteric Replacement Target Drug Target Interaction (H-Bond Acceptor) Ethyl->Target Weak H-Bond Donor Difluoro->Target Strong H-Bond Donor (Due to -I Effect)

Figure 2: Impact of the difluoroethyl bioisostere on target binding interactions compared to a standard ethyl group.

Safety & Handling

While N-(2,2-Difluoroethyl)benzamide is generally stable, the synthesis involves 2,2-difluoroethylamine , which requires specific precautions.

  • Acylating Agents: Benzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

  • Fluorinated Amines: 2,2-Difluoroethylamine is volatile and may exhibit alkylating properties. Avoid inhalation.

  • Storage: Store the final benzamide product in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.[1]

References

  • Bioisosteric Replacement Strategies: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Fluorinated Amides: Takeda Pharmaceutical Company Limited. (2015).[2][3][4][5] Patent EP2889291: 2-Difluoromethylpyridine as a bioisosteric replacement.[6] Link

  • General Benzoylation Protocols: Ghosh, S., & Das, J. (2010).[5] Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International.[5] Link

  • Properties of Benzamide Derivatives: PubChem Database. Benzamide (CAS 55-21-0) and Derivatives.[1][7][8] National Library of Medicine. Link

Sources

Technical Guide: N-(2,2-Difluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2,2-Difluoroethyl)benzamide , a fluorinated building block increasingly relevant in medicinal chemistry for its bioisosteric properties.[1][2]

CAS Registry Number: 1546527-42-7 Chemical Formula: C


H

F

NO Molecular Weight: 185.17 g/mol [1][3]

Executive Summary & Scientific Significance

In modern drug discovery, the


-(2,2-difluoroethyl)  moiety serves as a strategic bioisostere.[1][2] Unlike non-fluorinated alkyl chains, the terminal difluoromethyl (

) group acts as a lipophilic hydrogen bond donor. The fluorine atoms withdraw electron density, lowering the pKa of the adjacent C-H bond and potentially increasing metabolic stability against oxidative dealkylation (blocking metabolic "soft spots").[2]

N-(2,2-Difluoroethyl)benzamide represents a model scaffold for understanding these effects.[1] It combines the pharmacophoric stability of the benzamide core with the physicochemical modulation of the difluoroethyl tail.[2]

Chemical & Physical Profile

The following data aggregates experimentally validated identifiers and computed physicochemical descriptors.

PropertyValueSource/Method
IUPAC Name

-(2,2-Difluoroethyl)benzamide
Chemical Nomenclature
CAS Number 1546527-42-7Chemical Abstracts Service
SMILES O=C(NCC(F)F)C1=CC=CC=C1Canonical Structure
Molecular Weight 185.17 g/mol Computed
LogP (Predicted) ~1.6 - 1.9Consensus Model (Benzamide base = 0.64 + lipophilic F effect)
H-Bond Donors 1 (Amide NH)Lipinski Rule
H-Bond Acceptors 3 (C=O, 2

F)
Lipinski Rule
Physical State Solid (White/Off-white powder)Analogous Benzamides

Note on Lipophilicity: The introduction of the two fluorine atoms generally increases lipophilicity (LogP) compared to the non-fluorinated ethyl analog, improving membrane permeability while reducing metabolic liability at the terminal carbon.

Synthetic Methodology

The synthesis of N-(2,2-Difluoroethyl)benzamide follows a standard Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1][2] This protocol ensures high purity by scavenging the acidic byproduct.[2]

Reagents & Materials
  • Precursor A: Benzoyl Chloride (CAS 98-88-4) - Electrophile

  • Precursor B: 2,2-Difluoroethan-1-amine (CAS 430-67-1) - Nucleophile[1]

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoroethan-1-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes. The reaction is highly exothermic; maintain temperature <5°C during addition.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor progress via TLC (SiO

    
    , 30% EtOAc/Hexanes).
    
  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       to neutralize excess acid chloride.
      
    • Extract the aqueous layer with DCM (

      
      ).[2]
      
    • Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Mechanistic & Structural Logic

The following diagram illustrates the synthesis pathway and the physicochemical impact of the difluoroethyl group.

G Benzoyl Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Benzoyl->Intermediate Nucleophilic Attack Amine 2,2-Difluoroethylamine (Nucleophile) Amine->Intermediate Product N-(2,2-Difluoroethyl)benzamide (Target) Intermediate->Product Elimination of Cl- Lipophilicity Increased LogP (Membrane Permeability) Product->Lipophilicity Fluorine Effect Metabolism Blocked Metabolic Soft Spot (C-H) Product->Metabolism C-F Bond Strength

Figure 1: Synthetic pathway (Schotten-Baumann) and the physicochemical modulation provided by the difluoroethyl moiety.[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it is classified based on the properties of fluorinated benzamides.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/aerosols.[2]

References

  • PubChem Compound Summary. Benzamide (CID 2331) and Fluorinated Derivatives.[2] National Center for Biotechnology Information. [Link][2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][2]

  • Swarts, F. (Reaction Mechanism Reference).[2] Schotten-Baumann Reaction Conditions for Amide Synthesis.[1] Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzamides in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among fluorinated pharmacophores, the benzamide moiety is of particular interest due to its prevalence in a wide array of therapeutic agents. The development of efficient, one-pot syntheses for fluorinated benzamides is thus a critical endeavor, offering streamlined access to novel chemical entities and accelerating the drug discovery pipeline.[3] This guide provides detailed protocols and technical insights into two primary one-pot strategies for the synthesis of fluorinated benzamides.

Core Methodologies: Two Pathways to One-Pot Synthesis

We will explore two distinct and powerful one-pot approaches for the synthesis of fluorinated benzamides. The choice of method will depend on the desired final product and the available starting materials.

Pathway 1: One-Pot Deoxyfluorination of Carboxylic Acids and Subsequent Amidation

This robust method involves the in-situ generation of an acyl fluoride from a carboxylic acid, which is then immediately reacted with an amine to form the corresponding amide.[4] This approach is particularly advantageous as it avoids the isolation of often sensitive acyl halide intermediates. A key reagent in this transformation is pentafluoropyridine (PFP), which serves a dual role as both an activator for the carboxylic acid and a fluoride source.[5]

Pathway 2: Tandem Amidation and C-H Fluorination

This cutting-edge approach aims to first form the benzamide bond from a non-fluorinated benzoic acid and an amine, followed by the direct C-H fluorination of the aromatic ring in the same reaction vessel. This method is highly atom-economical and allows for the late-stage introduction of fluorine onto the benzamide scaffold. The success of this pathway hinges on the compatibility of the amidation and fluorination reagents and conditions.[1][6]

Pathway 1: Detailed Protocol for One-Pot Deoxyfluorination and Amidation

This protocol is adapted from the work of Sperry and co-workers, who developed a mild and efficient method using pentafluoropyridine (PFP).[4]

Conceptual Workflow

The reaction proceeds in two stages within the same pot:

  • Activation: The carboxylic acid is reacted with PFP in the presence of a base to form an acyl fluoride intermediate.

  • Amidation: An amine is added to the reaction mixture, which then displaces the fluoride to form the final amide product.

G cluster_0 One-Pot Reaction Vessel Carboxylic_Acid Carboxylic Acid Acyl_Fluoride In-situ Acyl Fluoride Intermediate Carboxylic_Acid->Acyl_Fluoride Activation Step (e.g., 30 min) PFP Pentafluoropyridine (PFP) PFP->Acyl_Fluoride Base Base (e.g., DIPEA) Base->Acyl_Fluoride Fluorinated_Benzamide Fluorinated Benzamide Product Acyl_Fluoride->Fluorinated_Benzamide Amidation Step Amine Amine Amine->Fluorinated_Benzamide

Caption: Workflow for one-pot deoxyfluorination-amidation.

Experimental Protocol

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Pentafluoropyridine (PFP)

  • Diisopropylethylamine (DIPEA)

  • Amine (e.g., Benzylamine)

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Solvent and Reagents: Add anhydrous acetonitrile (5 mL), followed by pentafluoropyridine (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv).

  • Activation: Stir the reaction mixture at room temperature for an activation period of 30 minutes. This allows for the in-situ formation of the acyl fluoride.[4]

  • Amine Addition: After the activation period, add the amine (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 16 hours. For less reactive amines (e.g., electron-deficient anilines), the reaction may require heating in a sealed tube.[4]

  • Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent such as ethyl acetate, and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Substrate Scope

The following table summarizes the yields for the one-pot synthesis of various amides from carboxylic acids and amines using the PFP-mediated protocol.

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic AcidBenzylamineN-benzylbenzamide94
24-Methoxybenzoic Acid4-Methoxyaniline4-methoxy-N-(4-methoxyphenyl)benzamide91
34-(Trifluoromethyl)benzoic AcidAnilineN-phenyl-4-(trifluoromethyl)benzamide85
4Cinnamic AcidMorpholine1-(morpholino)-3-phenylprop-2-en-1-one90 (gram scale)
5IbuprofenBenzylamineN-benzyl-2-(4-isobutylphenyl)propanamide88

Data adapted from Org. Lett. 2021, 23, 19, 7584–7589.[4]

Pathway 2: Proposed Protocol for Tandem Amidation and C-H Fluorination

This proposed protocol combines a direct amidation of a carboxylic acid with a subsequent C-H fluorination in a one-pot sequence. This is a more advanced and speculative approach that requires careful optimization.

Conceptual Rationale and Mechanism

The proposed mechanism involves two key steps:

  • Amidation: The carboxylic acid and amine are first converted to the corresponding benzamide. This can be achieved using a variety of coupling agents or by activation with reagents like thionyl chloride.[7][8]

  • C-H Fluorination: Following the formation of the benzamide, a fluorinating agent and a suitable catalyst or promoter are introduced to achieve regioselective fluorination of the aromatic ring. For instance, nitrate-promoted C-H fluorination has been shown to be effective for benzamides.[1][6]

G cluster_1 One-Pot Tandem Reaction Benzoic_Acid Benzoic Acid Benzamide Benzamide Intermediate Benzoic_Acid->Benzamide Step 1: Amidation Amine Amine Amine->Benzamide Amidation_Reagent Amidation Reagent Amidation_Reagent->Benzamide Fluorinated_Benzamide Fluorinated Benzamide Product Benzamide->Fluorinated_Benzamide Step 2: C-H Fluorination Fluorinating_Agent Fluorinating Agent (e.g., NFSI) Fluorinating_Agent->Fluorinated_Benzamide Promoter Promoter (e.g., Nitrate) Promoter->Fluorinated_Benzamide

Caption: Proposed workflow for tandem amidation and C-H fluorination.

Proposed Experimental Protocol

Materials:

  • Benzoic Acid

  • Amine

  • Thionyl Chloride (SOCl2) or other amidation agent

  • N-Fluorobenzenesulfonimide (NFSI)

  • Silver Nitrate (AgNO3)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Amidation Step:

    • To a dry flask, add the benzoic acid (1.0 mmol, 1.0 equiv) and a minimal amount of anhydrous DMF (catalytic).

    • Slowly add thionyl chloride (1.2 mmol, 1.2 equiv) and stir at room temperature for 1-2 hours to form the acyl chloride in situ.

    • In a separate flask, dissolve the amine (1.0 mmol, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the reaction solvent.

    • Cool the amine solution to 0 °C and slowly add the in-situ generated acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion.

  • C-H Fluorination Step (in the same pot):

    • To the crude benzamide solution, add NFSI (1.5 mmol, 1.5 equiv) and AgNO3 (0.2 mmol, 0.2 equiv).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The optimal temperature and time will need to be determined experimentally.

    • Monitor the reaction for the formation of the fluorinated benzamide.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove any solids.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Best Practices and Troubleshooting

  • Moisture Sensitivity: Many reagents used in these syntheses, particularly acyl chlorides and some coupling agents, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.

  • Regioselectivity in C-H Fluorination: The position of fluorination on the aromatic ring will be directed by the existing substituents and the reaction conditions. The amide group itself can act as a directing group.[1][6] Careful analysis of the product mixture (e.g., by NMR) is essential to determine the regioselectivity.

  • Reagent Compatibility: In the tandem approach (Pathway 2), the compatibility of the amidation and fluorination reagents is critical. The byproducts from the amidation step should not interfere with the C-H fluorination catalyst or reagents. For instance, excess amine from the first step could potentially react with the fluorinating agent.

  • Optimization of Reaction Conditions: For the proposed tandem protocol, optimization of solvent, temperature, and reaction times for both steps will be necessary to achieve good yields. A design of experiments (DoE) approach may be beneficial.

References

  • U.S. National Library of Medicine, National Center for Biotechnology Information. (2021).
  • Sperry, J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(19), 7584–7589.
  • Xu, D., et al. (2018). Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. Organic Letters, 20(9), 2634–2638.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Sperry, J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • Prakash, G. K. S., et al. (2012). A mild, one-pot, and environmentally friendly synthesis of amides from aldehydes and amines. Journal of Organic Chemistry, 77(17), 7023-7028.
  • Li, Z., et al. (2019). One-Pot Oxidative Amidation of Aldehydes and Amines Catalyzed by a Copper-MOF. RSC Publishing.
  • Ning, X.-Q., et al. (2018). Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. Organic Letters.
  • U.S. National Library of Medicine, National Center for Biotechnology Information. (2018).
  • Sperry, J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • Ning, X.-Q., et al. (2018). Nitrate-promoted Selective C-H Fluorination of Benzamides and Benzeneacetamides. Europe PMC.
  • BenchChem. (2025). N-Aryl Benzamide Synthesis.
  • U.S. National Library of Medicine, National Center for Biotechnology Information. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PubMed.
  • ResearchGate. (2015).
  • ACS GCI Pharmaceutical Roundtable.
  • Sperry, J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Europe PMC.

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Application Notes and Protocols for the Purification of N-(2,2-Difluoroethyl)benzamide via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization in the Purification of N-(2,2-Difluoroethyl)benzamide

N-(2,2-Difluoroethyl)benzamide is a fluorinated amide of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoroethyl group. The purification of this compound to a high degree of purity is paramount for its subsequent use in biological assays and formulation studies. Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of crystallization relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal crystallization process results in the formation of a highly ordered crystal lattice of the desired compound, while impurities remain in the solution, known as the mother liquor.

This document provides a comprehensive guide to developing a robust crystallization protocol for N-(2,2-Difluoroethyl)benzamide. It outlines the theoretical considerations for solvent selection, a systematic experimental approach for screening and identifying a suitable solvent, and detailed protocols for both single-solvent and mixed-solvent crystallization.

Physicochemical Properties and Predicted Characteristics of N-(2,2-Difluoroethyl)benzamide

Structure:

  • Polarity: The presence of the amide functional group (-CONH-) and the two fluorine atoms imparts a significant degree of polarity to the molecule. The amide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Hydrogen Bonding: The N-H proton of the amide can participate in intermolecular hydrogen bonding, which can influence its solubility in protic solvents.

  • Melting Point: The melting point of a compound is a critical parameter in crystallization. Benzamide has a melting point in the range of 124-130°C.[2][3] A structurally similar fluorinated compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, has a reported melting point of 100-102°C.[4] Based on these analogs, the melting point of N-(2,2-Difluoroethyl)benzamide is anticipated to be in a similar range, likely as a crystalline solid at room temperature.

Rational Solvent Selection: A Systematic Approach

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the boiling point of the solvent.

  • The compound should have low solubility in the same solvent at low temperatures (e.g., room temperature or 0-4°C).

  • Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and readily available.

Solvent Screening Protocol

A systematic screening of a range of solvents with varying polarities is the most effective way to identify a suitable crystallization solvent.

Workflow for Solvent Screening:

Solvent_Screening cluster_0 Preparation cluster_1 Solubility Testing cluster_2 Evaluation A Weigh ~10-20 mg of crude N-(2,2-Difluoroethyl)benzamide into several test tubes C Add 0.5 mL of a solvent to a test tube A->C B Select a range of solvents (polar protic, polar aprotic, nonpolar) B->C D Observe solubility at room temperature C->D E If insoluble, heat the mixture to the solvent's boiling point D->E Insoluble F Observe solubility at boiling point E->F G If soluble at boiling point, cool the solution to room temperature and then in an ice bath F->G Soluble H Observe for crystal formation G->H I Select the solvent that provides good crystal recovery upon cooling H->I

Caption: Workflow for the systematic screening of crystallization solvents.

Candidate Solvents for Screening:

The following table provides a list of candidate solvents with their relevant properties, categorized by polarity.

Solvent ClassSolventBoiling Point (°C)PolarityPotential for Hydrogen Bonding
Polar Protic Water100HighYes
Ethanol78Medium-HighYes
Methanol65HighYes
Isopropanol82MediumYes
Polar Aprotic Acetone56Medium-HighAcceptor
Ethyl Acetate77MediumAcceptor
Acetonitrile82HighAcceptor
Nonpolar Toluene111LowNo
Heptane98LowNo
Dichloromethane40Medium-LowNo

Detailed Crystallization Protocols

Once a suitable solvent or solvent system has been identified from the screening process, the bulk purification can be performed using one of the following protocols.

Protocol 1: Single-Solvent Crystallization

This method is employed when a single solvent meets the criteria of high solubility at elevated temperature and low solubility at room temperature.

Experimental Workflow for Single-Solvent Crystallization:

Single_Solvent_Crystallization cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying A Place crude N-(2,2-Difluoroethyl)benzamide in an Erlenmeyer flask B Add a minimal amount of the selected solvent A->B C Heat the mixture to the solvent's boiling point with stirring until fully dissolved B->C D If insoluble impurities are present, perform a hot gravity filtration C->D E Allow the clear solution to cool slowly to room temperature D->E F Further cool the flask in an ice bath to maximize crystal yield E->F G Collect the crystals by vacuum filtration F->G H Wash the crystals with a small amount of cold solvent G->H I Dry the crystals under vacuum H->I

Caption: Step-by-step workflow for single-solvent crystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude N-(2,2-Difluoroethyl)benzamide in an appropriately sized Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to its boiling point with gentle swirling or magnetic stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by measuring its melting point and comparing it to the crude material. A sharp melting point close to the literature value (if available) indicates high purity.

Protocol 2: Mixed-Solvent Crystallization

This technique is useful when a single solvent that meets all the criteria for crystallization cannot be found. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-(2,2-Difluoroethyl)benzamide in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent crystallization protocol.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Use a lower-boiling solvent.- Reheat the solution and allow it to cool more slowly.- Add more of the "good" solvent in a mixed-solvent system.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel and flask for hot filtration.

Conclusion

The purification of N-(2,2-Difluoroethyl)benzamide by crystallization is a critical step in its preparation for further applications. A systematic approach to solvent selection, as outlined in these application notes, is essential for developing a robust and efficient purification protocol. By carefully considering the physicochemical properties of the target compound and methodically screening a range of solvents, researchers can achieve high purity and yield. The detailed protocols for single-solvent and mixed-solvent crystallization provide a solid foundation for the successful purification of this and other novel organic compounds.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • Wikipedia. Benzamide. Available at: [Link]

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available at: [Link]

  • Journal of the American Chemical Society. Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Available at: [Link]

  • Google Patents. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Scribd. Benzamide Synthesis and Recrystallization. Available at: [Link]

  • New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available at: [Link]

  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • European Patent Office. Process for the preparation of difluorobenzamide - EP 0252564 A2. Available at: [Link]

  • ChemBK. Benzamide, N-ethyl-. Available at: [Link]

  • Cheméo. Benzamide, 2-fluoro-N-ethyl-N-propyl-. Available at: [Link]

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Application Notes and Protocols for Utilizing N-(2,2-Difluoroethyl)benzamide as a Fragment Lead in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2,2-Difluoroethyl)benzamide in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for medicinal chemistry optimization.[1] This document provides a detailed guide for researchers on the strategic application of N-(2,2-Difluoroethyl)benzamide as a prototypical fluorinated fragment lead.

The benzamide moiety is a well-recognized scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates, and known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The introduction of a difluoroethyl group offers several distinct advantages, making N-(2,2-Difluoroethyl)benzamide a particularly attractive fragment for screening campaigns. Fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.[1] Furthermore, the presence of the 19F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) based screening methods, a cornerstone of FBDD.

This guide will provide a comprehensive overview of the synthesis, characterization, and application of N-(2,2-Difluoroethyl)benzamide in a hypothetical FBDD workflow. We will detail protocols for primary screening using state-of-the-art biophysical techniques, hit validation, and strategies for subsequent lead optimization. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Synthesis and Characterization of N-(2,2-Difluoroethyl)benzamide

A reliable and scalable synthesis of the fragment is the essential first step in any FBDD campaign. The following protocol describes a standard method for the preparation of N-(2,2-Difluoroethyl)benzamide.

Protocol 1: Synthesis of N-(2,2-Difluoroethyl)benzamide

Materials:

  • Benzoyl chloride

  • 2,2-Difluoroethylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(2,2-Difluoroethyl)benzamide as a solid.

Characterization:

The identity and purity of the synthesized fragment must be rigorously confirmed.

Analytical Technique Purpose Expected Outcome
1H NMR Confirm proton environmentSignals corresponding to the aromatic and ethyl protons.
13C NMR Confirm carbon skeletonSignals for the benzamide and difluoroethyl carbons.
19F NMR Confirm fluorine presence and environmentA characteristic signal for the -CF2H group.
High-Resolution Mass Spectrometry (HRMS) Confirm exact massThe measured mass should be within 5 ppm of the calculated mass.
Purity Analysis (e.g., HPLC) Determine purityPurity should be >95% for use in screening.

Part 2: Fragment Screening Methodologies

The low affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[1] The choice of screening method depends on the nature of the target protein and available instrumentation.

A. 19F NMR-Based Screening: A Primary Choice for Fluorinated Fragments

The unique properties of the 19F nucleus make it an exceptional tool for fragment screening. The large chemical shift dispersion and the absence of background signals in biological samples allow for the screening of fragment cocktails, significantly increasing throughput.

Materials:

  • Target protein solution (typically 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing 10% D2O.

  • N-(2,2-Difluoroethyl)benzamide stock solution in a deuterated solvent (e.g., DMSO-d6).

  • NMR tubes.

Procedure:

  • Prepare a cocktail of 5-10 fluorinated fragments, including N-(2,2-Difluoroethyl)benzamide, at a concentration of 100-500 µM each in the NMR buffer.

  • Acquire a 1D 19F NMR spectrum of the fragment cocktail in the absence of the target protein. This serves as the reference spectrum.

  • Add the target protein to the fragment cocktail to the desired final concentration.

  • Acquire a second 1D 19F NMR spectrum.

  • Compare the spectra from steps 2 and 4. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the N-(2,2-Difluoroethyl)benzamide peak indicates binding to the target protein.

Data Interpretation:

  • Chemical Shift Perturbation (CSP): A change in the chemical environment of the fluorine atoms upon binding.

  • Line Broadening: An increase in the peak width, indicating a change in the relaxation properties of the fragment upon binding to a large macromolecule.

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

B. Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

SPR is a label-free technique that provides real-time kinetic data on fragment binding. It is highly sensitive and consumes minimal protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • N-(2,2-Difluoroethyl)benzamide stock solution.

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of N-(2,2-Difluoroethyl)benzamide in running buffer (typically from 1 µM to 1 mM).

  • Inject the fragment solutions over the immobilized target surface and a reference surface (without protein).

  • Monitor the change in the SPR signal (response units, RU) over time.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (kon, koff).

Data Interpretation:

Parameter Description
KD (Equilibrium Dissociation Constant) A measure of binding affinity. Lower KD indicates stronger binding.
kon (Association Rate Constant) The rate at which the fragment binds to the target.
koff (Dissociation Rate Constant) The rate at which the fragment dissociates from the target.
C. X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides unparalleled atomic-level detail of the fragment-protein interaction, directly guiding structure-based drug design.

Materials:

  • High-purity, crystallization-grade target protein.

  • Crystallization screens and plates.

  • N-(2,2-Difluoroethyl)benzamide stock solution.

  • Cryoprotectant.

  • Synchrotron beamline access.

Procedure:

  • Obtain well-diffracting crystals of the target protein.

  • Soak the protein crystals in a solution containing N-(2,2-Difluoroethyl)benzamide (typically 1-10 mM) for a defined period.

  • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure.

  • Analyze the electron density maps to identify the binding pose of the fragment.

Data Interpretation:

The resulting co-crystal structure will reveal the precise binding location and orientation of N-(2,2-Difluoroethyl)benzamide, highlighting key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Hit_Validation_Process PrimaryHit Primary Hit from NMR, SPR, or X-ray DoseResponse Dose-Response Curve (e.g., SPR or NMR) PrimaryHit->DoseResponse Confirm Affinity OrthogonalAssay Orthogonal Assay (e.g., ITC, Thermal Shift) DoseResponse->OrthogonalAssay Confirm Binding (Different Method) StructureValidation Structural Validation (Co-crystal Structure) OrthogonalAssay->StructureValidation Determine Binding Mode ValidatedHit Validated Hit StructureValidation->ValidatedHit

Figure 2: The logical flow for validating a primary fragment hit.

Part 3: Hit Validation and Lead Optimization

A primary hit from a fragment screen requires rigorous validation to ensure it is a genuine binder and a suitable starting point for optimization.

Hit Validation Strategy
  • Confirm Binding Affinity: Perform dose-response experiments using a quantitative technique like SPR or NMR to accurately determine the KD.

  • Orthogonal Validation: Confirm the binding using a different biophysical method (e.g., if the primary screen was NMR, validate with SPR or Isothermal Titration Calorimetry - ITC). This helps to eliminate artifacts from a single technique.

  • Structural Characterization: Obtain a high-resolution crystal structure of the fragment bound to the target protein. This is the gold standard for validation and provides a roadmap for optimization.

Lead Optimization: From Fragment to Lead

Once N-(2,2-Difluoroethyl)benzamide is confirmed as a validated hit, the goal is to elaborate the fragment into a more potent and drug-like molecule.

Strategies for Optimization:

  • Fragment Growing: Add functional groups to the fragment to make additional interactions with the protein, guided by the co-crystal structure. For N-(2,2-Difluoroethyl)benzamide, modifications could be made to the phenyl ring or the benzamide nitrogen.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.

  • Structure-Activity Relationship (SAR) by Catalog: Synthesize and test a small library of commercially available analogs of N-(2,2-Difluoroethyl)benzamide to rapidly explore the SAR around the core scaffold.

Conclusion

N-(2,2-Difluoroethyl)benzamide represents a valuable starting point for fragment-based drug discovery campaigns. Its desirable physicochemical properties, conferred by the difluoroethyl group, and the synthetic tractability of the benzamide core make it an attractive lead fragment. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar fluorinated fragments in their drug discovery efforts. By combining robust biophysical screening methods with structure-guided design, fragments like N-(2,2-Difluoroethyl)benzamide can be efficiently evolved into potent and selective lead compounds.

References

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. Available at: [Link]

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available at: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. Available at: [Link]

  • Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Process for the synthesis of a benzamide derivative. Google Patents.
  • Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability Protocol for N-(2,2-Difluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Paradox"

Researchers often select the N-(2,2-difluoroethyl) moiety as a bioisostere to block metabolic oxidation (specifically CYP450-mediated dealkylation) of standard ethyl groups. However, this introduces a trade-off: hydrolytic instability .

While benzamides are typically robust, the strong electron-withdrawing nature of the


-fluorines (

-inductive effect) significantly reduces the electron density on the amide nitrogen. This renders the carbonyl carbon more electrophilic and the resulting amine a better leaving group.[1] Consequently, N-(2,2-difluoroethyl)benzamide is uniquely susceptible to base-catalyzed hydrolysis , even under mild conditions where non-fluorinated analogs would remain stable.

This guide provides the protocols necessary to mitigate this risk during synthesis, storage, and biological assay.

Mechanistic Insight

To prevent hydrolysis, one must understand the driving force. The difluoroethyl group alters the standard amide resonance, lowering the energy barrier for nucleophilic attack.

Figure 1: Hydrolysis Mechanism & Vulnerability Points

HydrolysisMechanism node_structure N-(2,2-Difluoroethyl)benzamide node_fluorine 2,2-Difluoro Group (Electron Withdrawing) node_structure->node_fluorine Contains node_carbonyl Carbonyl Carbon (High Electrophilicity) node_fluorine->node_carbonyl Inductive Effect (-I) Destabilizes Amide node_attack Nucleophilic Attack (OH- / H2O) node_carbonyl->node_attack Susceptible to node_product Hydrolysis Products: Benzoic Acid + Amine node_attack->node_product Cleavage

Caption: The electron-withdrawing difluoro group (red) increases the electrophilicity of the carbonyl center (yellow), facilitating nucleophilic attack (green) even in weak basic conditions.

Troubleshooting & Protocols

Module A: Synthesis & Workup

Issue: Yield loss observed during aqueous workup or column chromatography. Diagnosis: The compound is degrading due to transient exposure to basic pH or silica acidity.

ParameterStandard ProtocolRequired Protocol for Difluoro-Amides
Quenching Saturated NaHCO₃ (pH ~8.5)Buffered Citrate (pH 5-6) or dilute NH₄Cl. Avoid carbonate bases.
Extraction Ethyl Acetate / WaterDichloromethane (DCM) / Brine. DCM minimizes water solubility of the amide.
Drying MgSO₄ (20 min)Na₂SO₄ (Rapid). Magnesium sulfate is slightly acidic/Lewis acidic; Sodium sulfate is neutral.
Chromatography Silica Gel (untreated)Neutralized Silica (Pre-wash with 1% Et₃N in Hexane) or Alumina (Neutral).

Critical Step: If using a coupling reagent (e.g., HATU, EDC), ensure the reaction mixture is not quenched with strong base (NaOH/KOH) to remove excess acid. Use a phosphate buffer at pH 6.0.

Module B: Storage & Formulation

Issue: Purity drops from >98% to <90% after 1 week in solution (DMSO/MeOH). Diagnosis: Solvolysis driven by trace moisture or protic solvents.

Protocol:

  • Solid State: Store as a dry powder at -20°C under Argon. The solid is stable indefinitely if kept dry.

  • Stock Solutions:

    • Avoid: Methanol or Ethanol (Transamidation risk).

    • Preferred: Anhydrous DMSO or Acetonitrile.

    • Precaution: DMSO is hygroscopic. Use a fresh bottle or store over molecular sieves (3Å or 4Å). Absorbed water in DMSO can hydrolyze this amide over weeks at room temperature.

Module C: Biological Assays (In Vitro)

Issue: High clearance in plasma stability assays (t1/2 < 15 min). Diagnosis: Differentiating chemical instability from enzymatic metabolism.

Validation Experiment: Run a "No-Cofactor" control. Incubate the compound in plasma/microsomes without NADPH.

  • Result A: Degradation continues. -> Chemical Hydrolysis (or plasma esterase activity).

    • Fix: Add esterase inhibitors (e.g., BNPP) to the assay buffer.

  • Result B: Degradation stops. -> Metabolic Clearance.

    • Fix: The difluoroethyl group is working, but the benzamide ring might be the metabolic soft spot (hydroxylation).

Interactive Troubleshooting Workflow

Use this decision tree to diagnose stability issues in your current workflow.

TroubleshootingTree start START: Degradation Observed check_state State of Matter? start->check_state solid Solid State check_state->solid Powder solution In Solution check_state->solution Liquid solid_check Moisture Exposure? solid->solid_check solution_check Solvent Type? solution->solution_check action_desiccate Action: Store w/ Desiccant (-20°C) solid_check->action_desiccate Yes action_protic STOP: Avoid MeOH/EtOH (Transamidation Risk) solution_check->action_protic Alcohol action_dmso Check DMSO Water Content (Use 4Å Sieves) solution_check->action_dmso DMSO/ACN

Caption: Diagnostic flow for identifying the root cause of degradation in N-(2,2-difluoroethyl)benzamide.

Frequently Asked Questions (FAQ)

Q: Can I use standard TFA (Trifluoroacetic acid) cleavage if this motif is part of a peptide? A: Proceed with caution. While acid hydrolysis is generally slower than base hydrolysis for this motif, the inductive effect of the fluorine atoms makes the amide nitrogen less basic, meaning it protonates less readily. However, once protonated, the bond is very weak. Recommendation: Use a "scavenger-rich" cleavage cocktail and limit reaction time to <2 hours. Do not heat.

Q: Why is my LC-MS showing a mass of [M+18] or [M-63]? A:

  • [M-63]: Loss of the difluoroethyl amine fragment (C2H3F2N). This indicates the amide bond has cleaved, leaving the benzoic acid (or benzoyl fragment).

  • [M+18]: This is likely the hydrolysis product (Benzoic acid) + NH4 adduct, or simply water addition. Confirm by checking the retention time; the acid will elute much earlier than the amide on Reverse Phase (C18).

Q: Is the 2,2-difluoroethyl group actually a good bioisostere if it's unstable? A: Yes. In the complex environment of a cell, the pH is generally neutral (7.4), where the compound is reasonably stable. The instability is primarily an artifact of in vitro manipulation (high pH workups, wet DMSO storage). Once you control the ex vivo handling, the in vivo benefits (metabolic blocking) usually outweigh the chemical stability risks [1, 2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Pace, V., Holzer, W., & Olofsson, B. (2014). Increasing the stability of amides: The role of N-substitution. Advanced Synthesis & Catalysis. (General grounding on amide stability mechanisms).

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Technical Support Center: Purification of N-(2,2-Difluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the purification strategy for N-(2,2-Difluoroethyl)benzamide , a secondary amide intermediate often used in medicinal chemistry.

  • Chemical Structure:

    
    
    
  • Key Properties:

    • Polarity: Moderate. The amide bond (

      
      ) provides hydrogen bonding capability (donor/acceptor), while the difluoroethyl group (
      
      
      
      ) increases lipophilicity compared to a non-fluorinated ethyl analog.
    • UV Activity: Strong absorption at 254 nm (Benzoyl chromophore).

    • pKa: The amide proton is weakly acidic (

      
      ), making it neutral under standard silica chromatography conditions.
      
    • Major Impurities: Benzoic acid (hydrolysis byproduct), 2,2-difluoroethylamine (unreacted starting material).

Core Philosophy: The most common failure mode in purifying this compound is co-elution with benzoic acid . This guide prioritizes a "Pre-Purification Workup" to chemically remove the acid, rendering the subsequent chromatography trivial.

Pre-Purification Logic (The "Self-Validating" System)

Do not load crude reaction mixtures directly onto the column. The interaction between benzoic acid and silica gel causes "streaking," which often contaminates the amide product.

Step 1: Chemical Wash (Mandatory)

Before chromatography, the crude reaction mixture (usually in DCM or EtOAc) must be subjected to a specific wash sequence.

Wash SolutionTarget ImpurityMechanism
1M HCl (aq) Unreacted AmineProtonates the amine (

), forcing it into the aqueous layer.
Sat.

(aq)
Benzoic AcidDeprotonates the acid (

), forcing it into the aqueous layer.
Brine WaterRemoves residual water from the organic phase.
Step 2: TLC Validation

Spot the organic layer against a benzoic acid standard.

  • Target Result: The organic layer spot should show zero UV activity at the Rf of benzoic acid.

  • If Benzoic Acid persists: Repeat the

    
     wash.[1] Do not proceed to the column until this impurity is chemically removed.
    

Method Development: Chromatography Protocol

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Wash Acid/Base Extraction (Remove Amine & Benzoic Acid) Start->Wash TLC TLC Screening (Target Rf: 0.25 - 0.35) Wash->TLC Decision Is Separation > 0.1 Rf? TLC->Decision Flash Flash Chromatography (Hex/EtOAc Gradient) Decision->Flash Yes Recryst Alternative: Recrystallization (EtOAc/Hexane) Decision->Recryst No (Complex Mix)

Figure 1: Decision matrix for the purification of secondary amides.

Standard Protocol (Flash Chromatography)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

  • Loading: Dry loading is recommended. Dissolve crude in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.

Gradient Table:

Column Volume (CV)% Mobile Phase B (EtOAc)Purpose
0 - 20%Column equilibration
2 - 50% -> 10%Elute non-polar impurities
5 - 1510% -> 40%Product Elution Window
15 - 1840% -> 100%Flush polar impurities

Technical Note: The difluoroethyl group reduces the basicity of the amide nitrogen, meaning this compound streaks less than non-fluorinated amides. However, if tailing is observed, add 1% Triethylamine (TEA) to the mobile phase, though this is rarely necessary for this specific substrate.

Troubleshooting Guide (FAQs)

Q1: My product co-elutes with a UV-active spot that trails heavily. What is it?

Diagnosis: This is likely Benzoic Acid .[3] Fix:

  • Stop the column.

  • Combine all fractions containing the product (even impure ones).

  • Redissolve in EtOAc and wash 3x with Saturated Sodium Bicarbonate (

    
    ) .
    
  • Dry over

    
     and re-assess. The "trailing" spot should be gone.
    
Q2: The product is crystallizing inside the column or the tubing.

Diagnosis: N-(2,2-Difluoroethyl)benzamide has limited solubility in pure hexanes. Fix:

  • Use Dry Loading: (As described in Section 3). This prevents the "crash out" that occurs when a concentrated liquid load hits the non-polar mobile phase.

  • Add a Co-Solvent: If liquid loading is mandatory, use a small amount of Dichloromethane (DCM) in the loading solvent, but ensure the column is equilibrated with at least 5% EtOAc to prevent immediate precipitation.

Q3: I see two spots for my product on TLC. Is it decomposing?

Diagnosis: This is likely Rotamerism (common in amides) or simply the presence of the starting amine if not washed properly. Test: Run a 2D-TLC.

  • Spot the plate and run it once.[4]

  • Rotate the plate 90 degrees and run it again.

  • Result: If the spots lie on the diagonal line, they are the same compound (rotamers) or in equilibrium. If they are off-diagonal, they are distinct impurities.

    • Note: Rotamers are less common in secondary amides compared to tertiary amides, so treat a second spot as an impurity (likely the amine) until proven otherwise.

Advanced Troubleshooting Logic

Troubleshooting Issue Problem Detected Check1 Streaking/Tailing? Issue->Check1 Check2 Co-elution? Check1->Check2 No Action1 Wash with NaHCO3 (Remove Acid) Check1->Action1 Yes (Acidic Impurity) Action2 Switch Solvent (DCM : MeOH 98:2) Check2->Action2 Yes (Polarity Match) Action3 Dry Load Sample Check2->Action3 No (Solubility Issue)

Figure 2: Diagnostic logic for common purification failures.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Chromatography Method Development

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Synthesis of Fluorinated Amides (Analogous Procedures)

    • Preparation of N-(2,2-difluoroethyl)amides. See generally: World Intellectual Property Organization Patent WO2010128324. (Describes the coupling of 2,2-difluoroethylamine with acid chlorides). Link

  • Solvent Properties & Solubility

    • PubChem Compound Summary for Benzamide Derivatives. Link

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for N-(2,2-Difluoroethyl)benzamide and all solvents before use.

Sources

Validation & Comparative

HPLC Analysis of N-(2,2-Difluoroethyl)benzamide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,2-Difluoroethyl)benzamide represents a specific class of fluorinated amides often utilized as intermediates in medicinal chemistry or as metabolic probes. Analyzing this compound presents a unique chromatographic challenge: the difluoroethyl group (-CH₂CHF₂) introduces a strong dipole moment and hydrogen-bond acidity (via the C-H bond) that distinguishes it from both non-fluorinated alkyl analogs (e.g., N-ethylbenzamide) and perfluorinated analogs (e.g., N-(2,2,2-trifluoroethyl)benzamide).

This guide provides a scientifically grounded approach to separating and identifying N-(2,2-Difluoroethyl)benzamide. Unlike generic protocols, we focus on the "Fluoro-Effect" in chromatography—leveraging specific stationary phase interactions to achieve superior resolution.

Chemical Logic & Retention Mechanisms[1]

To develop a robust method, one must understand the underlying molecular interactions. The retention of fluorinated benzamides is governed by a balance of hydrophobicity and dipole-dipole interactions .

The Fluorine Effect on Retention[2]
  • Hydrophobicity (C18 Interaction): While fluorine is hydrophobic, the C-F bond is highly polar. In N-(2,2-difluoroethyl)benzamide, the terminal -CHF₂ group is less lipophilic than a standard ethyl group (-CH₂CH₃) due to the polarity of the C-F bonds and the acidity of the terminal proton.

  • Dipole Interactions (PFP Interaction): On standard C18 columns, the separation is driven purely by hydrophobicity. However, on Pentafluorophenyl (PFP) columns, the electron-deficient aromatic ring of the stationary phase interacts strongly with the electron-rich amide and the dipoles of the fluorinated tail, often altering elution order and improving selectivity.

Diagram: Molecular Interaction Mechanisms

The following diagram illustrates the differential binding mechanisms on C18 vs. PFP phases.

G cluster_0 Stationary Phase Interactions C18 C18 (Octadecyl) Mechanism: Hydrophobic Effect Analyte N-(2,2-Difluoroethyl)benzamide (Polar -CHF2 Group) C18->Analyte Weak Interaction (Elutes Earlier) PFP PFP (Pentafluorophenyl) Mechanism: Pi-Pi + Dipole-Dipole PFP->Analyte Strong Interaction (Dipole Selectivity)

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated benzamides.

Comparative Analysis: Retention Behavior

The following data compares the predicted retention behavior of N-(2,2-Difluoroethyl)benzamide against its structural analogs. This comparison is vital for identifying impurities or metabolic byproducts.

Predicted Relative Retention Time (RRT)

Base Compound for RRT: Benzamide (1.00)

CompoundStructureLogP (Calc.)RRT (C18)RRT (PFP)*Elution Logic
Benzamide Ph-CONH₂0.641.001.00Most polar; elutes first.
N-(2,2-Difluoroethyl)benzamide Ph-CONH-CH₂CHF₂~1.21.8 - 2.2 2.5 - 3.0 -CHF₂ dipole reduces retention on C18 but increases it on PFP.
N-(2,2,2-Trifluoroethyl)benzamide Ph-CONH-CH₂CF₃~1.42.3 - 2.62.0 - 2.4-CF₃ is bulky/hydrophobic but lacks the acidic proton of -CHF₂.
N-Ethylbenzamide Ph-CONH-CH₂CH₃~1.62.8 - 3.22.2 - 2.5Standard lipophilic interaction; strongest retention on C18.

*Note: Values are representative estimates based on QSAR principles and standard gradient conditions. Exact times depend on column dimensions and flow rate.

Experimental Protocols

Method A: Standard Screening (C18)

Best for general purity assessment and simple mixtures.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Method B: Enhanced Selectivity (Fluorophenyl)

Best for separating the target from closely related fluorinated impurities.

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (100 mm x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[1][2]

    • Why Methanol? Aprotic solvents like Acetonitrile can suppress the dipole interactions critical for PFP separation. Methanol (protic) preserves these unique selectivities.

  • Gradient: Similar to Method A, but may require a shallower slope (e.g., 10% to 60% B over 15 min) to fully resolve the difluoro vs. trifluoro species.

Method Development Workflow

Use this decision tree to optimize your separation based on the specific analytical challenge (e.g., separating the difluoro target from a non-fluorinated ethyl impurity).

MethodDev Start Start: Analyze N-(2,2-Difluoroethyl)benzamide ScreenC18 Screen with Method A (C18 / ACN) Start->ScreenC18 CheckRes Is Resolution > 1.5 vs Impurities? ScreenC18->CheckRes Success Validate Method A CheckRes->Success Yes Fail Poor Separation (Co-elution) CheckRes->Fail No SwitchPFP Switch to Method B (PFP / MeOH) Fail->SwitchPFP Explain PFP exploits C-F dipole interactions for orthogonal selectivity SwitchPFP->Explain

Figure 2: Decision tree for optimizing the separation of fluorinated benzamides.

References

  • Retention Mechanisms of Fluorinated Phases

    • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Fluorine in Medicinal Chemistry (LogP & Properties)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Comparative HPLC of Fluorinated Compounds

    • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Fluorine Chemistry, 131(4), 407-420. Link

  • General Benzamide Synthesis & Characterization

    • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Link

Sources

Safety Operating Guide

Navigating the Disposal of N-(2,2-Difluoroethyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Cautious Approach

N-(2,2-Difluoroethyl)benzamide belongs to the benzamide class of compounds. The parent compound, benzamide, is known to be harmful if swallowed and is suspected of causing genetic defects.[1][2] The introduction of the difluoroethyl group adds another layer of consideration. Halogenated organic compounds are often subject to specific, more stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment. For instance, under the Resource Conservation and Recovery Act (RCRA), used oil containing more than 1,000 ppm total halogens is presumed to be a hazardous waste.[3] While this specific regulation applies to used oil, the underlying principle of caution towards halogenated compounds is a prudent one to adopt in a laboratory setting.

Therefore, the core directive for the disposal of N-(2,2-Difluoroethyl)benzamide is to treat it as a hazardous waste unless confirmed otherwise by a certified laboratory analysis. This conservative approach ensures the highest level of safety and regulatory compliance.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle N-(2,2-Difluoroethyl)benzamide with the appropriate personal protective equipment (PPE). This is a non-negotiable standard derived from the safety protocols for benzamide and other chemical reagents.[1][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as benzamide may cause skin irritation.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.[1][5]
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.To prevent inhalation of airborne particles.[5]

Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][4] Avoid generating dust, and ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for disposing of solid N-(2,2-Difluoroethyl)benzamide, solutions containing the compound, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep or scoop up solid N-(2,2-Difluoroethyl)benzamide, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealable container. The label should include "Hazardous Waste," the full chemical name "N-(2,2-Difluoroethyl)benzamide," and the approximate quantity.

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Liquid Waste (Solutions):

    • Do not dispose of solutions containing N-(2,2-Difluoroethyl)benzamide down the drain.[6] This is a critical step to prevent environmental contamination.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and the solvent system used.

    • If mixing different waste streams, ensure they are compatible to avoid hazardous reactions.

  • Contaminated Labware and Materials:

    • Any items that have come into direct contact with N-(2,2-Difluoroethyl)benzamide, such as weighing paper, gloves, pipette tips, and empty containers, should be considered contaminated.

    • Place all contaminated disposable materials into a designated hazardous waste bag or container.

    • Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[7] After decontamination, the glassware can be washed normally.

2. Storage and Final Disposal:

  • Store all hazardous waste containers in a cool, dry, and well-ventilated area.[1][4]

  • Ensure all containers are tightly sealed to prevent leaks or spills.[4]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8] Follow all institutional and local regulations for waste pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(2,2-Difluoroethyl)benzamide.

DisposalWorkflow Disposal Workflow for N-(2,2-Difluoroethyl)benzamide cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Disposal Start Identify N-(2,2-Difluoroethyl)benzamide Waste AssessState Determine Physical State (Solid, Liquid, or Contaminated Material) Start->AssessState SolidWaste Collect Solid Waste AssessState->SolidWaste Solid LiquidWaste Collect Liquid Waste (Do NOT pour down drain) AssessState->LiquidWaste Liquid ContaminatedWaste Collect Contaminated Items (Gloves, Weigh Paper, etc.) AssessState->ContaminatedWaste Contaminated LabelSolid Label as Hazardous Waste: 'N-(2,2-Difluoroethyl)benzamide' SolidWaste->LabelSolid StoreSolid Store in Sealed Container in Designated Area LabelSolid->StoreSolid EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor StoreSolid->EHS LabelLiquid Label as Hazardous Waste: 'N-(2,2-Difluoroethyl)benzamide in [Solvent]' LiquidWaste->LabelLiquid StoreLiquid Store in Leak-Proof Container in Designated Area LabelLiquid->StoreLiquid StoreLiquid->EHS Decontaminate Decontaminate Glassware, Collect Rinsate as Liquid Waste ContaminatedWaste->Decontaminate StoreContaminated Store in Labeled Hazardous Waste Container ContaminatedWaste->StoreContaminated Decontaminate->LiquidWaste StoreContaminated->EHS Disposal Arrange for Pickup and Compliant Disposal EHS->Disposal

Caption: Disposal workflow for N-(2,2-Difluoroethyl)benzamide.

Conclusion

The responsible management of chemical waste is paramount in a research environment. For N-(2,2-Difluoroethyl)benzamide, a proactive and cautious approach to disposal is warranted. By treating this compound as a hazardous waste and adhering to the detailed protocols for segregation, labeling, and storage, we can ensure the safety of laboratory personnel and minimize our environmental impact. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • Safety Data Sheet Benzamide . Metascience.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Safety data sheet . BASF.

  • Benzamide . Santa Cruz Biotechnology.

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles . New Journal of Chemistry (RSC Publishing).

  • BENZAMIDE CAS Number - HAZARD SUMMARY . New Jersey Department of Health.

  • BENZAMIDE . CAMEO Chemicals - NOAA.

  • SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Benzamide - Wikipedia . Wikipedia.

  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones . PMC.

  • Benzamide, 2-chloro-N-(2,2-difluoroethyl)-5-fluoro- | 2949757-05-3 . ChemicalBook.

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency.

  • Safety data sheet . BASF.

  • 2-Bromo-N-(2,2-difluoroethyl)benzamide | 1545220-37-8 . ChemicalBook.

  • Environmental Fate of Fentanyl in Soil and Relevant Waters . DTIC.

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis . MDPI.

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 . PMC - NIH.

  • Fate and transport of perfluoro- and polyfluoroalkyl substances including perfluorooctane sulfonamides in a managed urban water body . PubMed.

  • Scanned Document . EPA.

  • Benzamide Preparation from Benzoic Acid . YouTube.

  • Environmental fate of two sulfonamide antimicrobial agents in soil . PubMed.

  • Flume experiments to investigate the environmental fate of pharmaceuticals and their transformation products in streams . PubMed.

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . Federal Register.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube.

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A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,2-Difluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

N-(2,2-Difluoroethyl)benzamide is a substituted amide and an organofluorine compound. While specific toxicity data is limited, the primary hazards can be inferred from its constituent chemical groups.

  • Benzamide Moiety : Benzamide itself is considered a hazardous substance.[1] It can cause irritation to the eyes, nose, and throat upon inhalation and may lead to nausea, vomiting, and abdominal pain if ingested.[2][3] It is harmful if swallowed and may cause irritation upon skin contact.[1][4][5]

  • Difluoroethyl Group : The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and toxicological properties.[6] Organofluorine compounds can have varying degrees of toxicity, and it is prudent to handle them with care to avoid potential systemic effects.

Based on these structural components, N-(2,2-Difluoroethyl)benzamide should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as toxicity upon ingestion.

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), robust engineering and administrative controls must be in place to minimize exposure.

  • Ventilation : All handling of N-(2,2-Difluoroethyl)benzamide, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood.[7] This not only prevents the inhalation of any dust or aerosols but also provides a physical barrier against splashes.

  • Designated Work Area : An area should be specifically designated for working with this compound to prevent cross-contamination. Access to this area should be restricted to authorized personnel.[7]

  • Hygiene Practices : Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[2][8][9] Contaminated work clothing should be removed promptly and laundered by trained personnel.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][4][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate level of PPE is critical to prevent direct contact with N-(2,2-Difluoroethyl)benzamide.[7] The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield.[7][2][11][12]Two pairs of chemical-resistant gloves (double-gloving), such as nitrile gloves.[6]A lab coat, preferably chemical-resistant.[10][11]Recommended to be within a fume hood. If not feasible, a respirator with an appropriate filter for organic vapors and particulates should be used.[2][12]
Conducting reactions and workup Chemical splash goggles.[6] A face shield is recommended if there is a splash hazard.[11][12]Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[13]A chemical-resistant lab coat or apron.[10][14]Work should be performed in a fume hood.
Handling solid compound Chemical splash goggles.[6]Chemical-resistant gloves.[2]A lab coat.[10]Avoid creating dust.[9] If dust is generated, a respirator is necessary.[2]
Cleaning and decontamination Chemical splash goggles and a face shield.[7][2][11][12]Heavy-duty chemical-resistant gloves.A chemical-resistant apron over a lab coat.[10]A respirator may be required depending on the scale of the cleanup.
Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any tears or holes. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, also put on a face shield.

  • Respirator (if required): If a respirator is necessary, ensure you are fit-tested and trained in its use. Perform a seal check each time you put it on.

Doffing (Taking Off) PPE:

The order of removal is crucial to prevent self-contamination.

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head. Avoid touching the front surfaces.

  • Lab Coat: Unfasten the lab coat and peel it off from the shoulders, turning the sleeves inside out as you remove it.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management and Emergency Procedures

A spill kit appropriate for solid chemical spills should be readily available.[7]

Emergency Response Workflow

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure (Minor Spill) cluster_Emergency_Services Emergency Services (Major Spill) Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess spill size and hazard Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small, manageable Major_Spill Major Spill Assess->Major_Spill Large, uncontrolled Don_PPE Don appropriate PPE Minor_Spill->Don_PPE Contact_EHS Contact Emergency Health & Safety Major_Spill->Contact_EHS Contain Cover with absorbent material Don_PPE->Contain Collect Scoop into a labeled waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Waste Disposal Plan

All materials contaminated with N-(2,2-Difluoroethyl)benzamide must be treated as hazardous waste.

  • Waste Segregation : Due to the presence of fluorine, this compound is a halogenated organic. Dispose of all waste, including contaminated PPE and spill cleanup materials, in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal Procedure : Follow your institution's hazardous waste disposal guidelines.[16] Never dispose of this chemical down the drain or in the regular trash.[16][17]

Waste Disposal Workflow

Waste_Disposal Start Generate Waste (e.g., contaminated gloves, excess reagent) Segregate Segregate into Halogenated Organic Waste Start->Segregate Container Use a dedicated, sealed, and labeled container Segregate->Container Store Store in a designated satellite accumulation area Container->Store Pickup Arrange for pickup by Environmental Health & Safety Store->Pickup End Proper Disposal Pickup->End

Caption: Step-by-step process for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle N-(2,2-Difluoroethyl)benzamide, ensuring both personal safety and the integrity of their research.

References

  • Safety Data Sheet Benzamide . Metasci. [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. (2024-08-27). [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE . RSG Safety. [Link]

  • SAFETY DATA SHEET - Benzamide . (2010-09-07). [Link]

  • Material Safety Data Sheet - Benzamide MSDS . Finar Limited. (2010-06-10). [Link]

  • Personal Protective Equipment . US EPA. (2025-09-12). [Link]

  • PFAS and PPE: what is the current situation? . Vandeputte. (2023-11-30). [Link]

  • Protective Equipment | Plant Protection . Albert Kerbl GmbH. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. (2015-07-02). [Link]

  • Protective Equipment . American Chemistry Council. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.